Peaqx is classified as a synthetic organic compound and belongs to the family of quinoxaline derivatives. Its primary source is through chemical synthesis in laboratory settings, where it is produced for research purposes. Peaqx is particularly noted for its role in pharmacological studies related to NMDA receptor modulation, which plays a significant role in synaptic plasticity and memory function.
The synthesis of Peaqx typically involves the reaction of an appropriately substituted acid chloride with (2S,3R)-piperazine-2,3-dicarboxylic acid under modified Schotten–Baumann conditions. This method allows for the formation of the desired quinoxaline structure while ensuring high purity and yield.
After synthesis, compounds are purified using techniques such as recrystallization or chromatography. The structure of Peaqx is confirmed through nuclear magnetic resonance spectroscopy (NMR) and elemental analysis, ensuring that the percentage composition of carbon, hydrogen, and nitrogen aligns with theoretical values .
Peaqx features a unique molecular structure characterized by a quinoxaline core with a phosphonomethyl group. The structural formula can be represented as follows:
Key structural data includes:
The molecular structure contributes to its binding affinity and selectivity for NMDA receptor subtypes .
Peaqx primarily acts as an antagonist at NMDA receptors, inhibiting the binding of glutamate—a key neurotransmitter involved in excitatory signaling. The compound's mechanism involves competitive inhibition at the NR2A subunit, which prevents receptor activation and subsequent ion flow through the channel.
In experimental setups, Peaqx has been shown to effectively reduce excitatory postsynaptic currents induced by glutamate application in neuronal cultures . This inhibition can be quantitatively assessed using electrophysiological techniques such as voltage clamp recordings.
Peaqx's mechanism of action involves its interaction with NMDA receptors, specifically targeting the NR2A subunit. Upon binding to these receptors, Peaqx stabilizes them in an inactive conformation, preventing ion channel opening and subsequent calcium influx into neurons.
This blockade is crucial in contexts where excessive activation of NMDA receptors can lead to excitotoxicity—a process implicated in various neurodegenerative diseases. Experimental data indicate that Peaqx significantly reduces seizure activity in animal models when administered prior to pro-convulsant agents like pentylenetetrazol .
Relevant analyses include spectroscopic methods confirming purity and structural integrity post-synthesis .
Peaqx has several important applications in scientific research:
PEAQX (NVP-AAM077) is a competitive NMDA receptor antagonist characterized by its preferential binding to receptors containing the GluN2A subunit. Initial studies suggested a dramatic (>100-fold) selectivity for GluN2A over GluN2B subunits, but rigorous electrophysiological and binding assays have refined this ratio to 5–15-fold selectivity under physiological conditions [1] [6] [7]. Structural analyses reveal that this selectivity arises from non-conserved residues within a 12 Å radius of the glutamate-binding site on GluN2A. These residues (e.g., GluN2A-Ser654, Leu784) create a distinct ligand-binding cavity absent in GluN2B, enabling tighter PEAQX binding [1]. Mutagenesis studies confirm that substituting these residues into GluN2B subunits enhances PEAQX affinity, underscoring the role of subunit-specific microenvironments [1].
Table 1: Subunit Selectivity Profile of PEAQX
Parameter | GluN1/GluN2A | GluN1/GluN2B |
---|---|---|
IC₅₀ (nM) | 31–52 | 215–782 |
Binding Affinity (Kᵢ) | 12–15 nM | 60–215 nM |
Fold Selectivity | 5–15 | Reference |
As a competitive antagonist, PEAQX binds directly to the glutamate recognition site on GluN2 subunits, preventing agonist-induced channel gating [3] [6]. Kinetic studies show rapid association and dissociation rates, contrasting with slow-onset non-competitive antagonists like MK-801 [6]. While PEAQX lacks classical allosteric activity, its binding induces subtle conformational shifts in the agonist-binding domain (ABD) heterodimer (GluN1/GluN2A), reducing receptor flexibility and stabilizing a closed-channel state [1]. Notably, PEAQX exhibits negligible activity at GluN2C/D subunits, preserving signaling pathways dependent on these subunits [9].
Table 2: Binding Kinetics of Competitive NMDA Antagonists
Antagonist | Subunit Preference | Binding Site | On/Off Rate |
---|---|---|---|
PEAQX | GluN2A > GluN2B (5–15x) | Glutamate site | Fast association |
NVP-AAM077 | GluN2A > GluN2B (7x) | Glutamate site | Moderate dissociation |
Ifenprodil | GluN2B | N-terminal domain | Slow dissociation |
PEAQX modulates synaptic plasticity by selectively inhibiting GluN2A-driven currents in triheteromeric receptors (GluN1/GluN2A/GluN2B) [1] [5]. At hippocampal synapses, it suppresses long-term potentiation (LTP) by ~40% at 100 nM, implicating GluN2A in LTP induction [5]. In vivo, PEAQX reduces cortical epileptic afterdischarges in adult rats (20 mg/kg) by dampening hyperexcitable glutamatergic signaling [3]. Network-level studies show it suppresses aberrant gamma oscillations (30–90 Hz) in the prefrontal cortex, which are linked to psychosis-like states induced by non-selective NMDA antagonists [10]. This effect is mediated through parvalbumin interneurons, where GluN2A dominates synaptic NMDA currents [10].
PEAQX’s subunit selectivity differentiates it mechanistically and behaviorally from broad-spectrum and GluN2B-specific antagonists:
Table 3: Functional Comparison of NMDA Receptor Antagonists
Antagonist | Molecular Target | GluN2A Selectivity | Key Behavioral Effects |
---|---|---|---|
PEAQX | Competitive at Glu site | 5–15-fold | Anticonvulsant; LTP inhibition |
MK-801 | Pore blocker | None | Psychosis-like behavior; Hyperlocomotion |
Ifenprodil | Allosteric (NTD) | GluN2B-preferring | Social behavior suppression |
Memantine | Pore blocker (voltage-dependent) | None | Neuroprotection (clinically used) |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: